1-Amino-3-benzylguanidine hydroiodide
Description
Properties
CAS No. |
3458-34-2 |
|---|---|
Molecular Formula |
C8H13IN4 |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
1-amino-2-benzylguanidine;hydroiodide |
InChI |
InChI=1S/C8H12N4.HI/c9-8(12-10)11-6-7-4-2-1-3-5-7;/h1-5H,6,10H2,(H3,9,11,12);1H |
InChI Key |
FAYWDOMWOSKOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NN.I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : The target compound’s moderate yield (37–49%) reflects challenges in cyclization and purification steps, whereas industrial guanidine salts (e.g., guanidine HCl) are produced at scale with optimized protocols .
- Functional Roles: Unlike aminoguanidine bicarbonate, which is directly used in cellular defense mechanisms, 1-amino-3-benzylguanidine hydroiodide acts as a specialized building block for triazinones, which are explored as guanine isosteres in drug design .
Reaction Optimization and Byproduct Management
This compound requires stringent reaction conditions (75°C, DMSO solvent, K₂CO₃ base) to minimize side products during triazinone formation . In contrast, aminoguanidine bicarbonate derivatives are synthesized under milder reflux conditions (ethanol, 8 hours) with acetic acid catalysis . This disparity underscores the sensitivity of benzyl-substituted guanidines to temperature and solvent polarity.
Pharmacological and Industrial Relevance
- Triazinone Derivatives: The target compound’s utility lies in generating triazinones like 4d, which are structurally analogous to purine bases and may serve as antiviral or anticancer agents .
- Antimicrobial Potential: While o-tolylbiguanide (93-69-6) exhibits direct antimicrobial activity , this compound’s role is indirect, functioning as a synthetic precursor.
- Counterion Impact : The hydroiodide counterion may improve crystallinity compared to hydrochloride or bicarbonate salts, facilitating isolation in multi-step syntheses .
Q & A
Q. Q1. What is the optimal synthetic route for 1-amino-3-benzylguanidine hydroiodide, and how can reaction yields be improved?
A1. The compound is synthesized via a two-step process:
Formation of the guanidine core : Reacting hydrazinecarbothioamide hydroiodide (1) with benzylamine (2) under reflux conditions in ethanol yields this compound (3).
Cyclization : Compound 3 is cyclized with ethyl 2-amino-2-thioxoacetate (4) to produce triazin-5-one derivatives (4a–4d) in 37–49% yields. Optimization involves adjusting solvent polarity, temperature (80–100°C), and stoichiometric ratios of reagents (e.g., benzaldehyde and cyclohexyl isocyanide in model reactions) .
-
Key Table :
Parameter Optimal Range Yield Impact Solvent Ethanol/THF mix ↑ Yield by 15% Temperature 90°C Maximizes cyclization Stoichiometry 1:1.2 (3:4) Reduces side products
Q. Q2. What analytical methods are essential for characterizing this compound?
A2.
- NMR Spectroscopy : Confirm benzyl group integration (¹H NMR: δ 7.3–7.5 ppm for aromatic protons) and guanidine backbone (δ 3.2–3.5 ppm for NH₂).
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 291.1 (theoretical 291.04).
- Elemental Analysis : Verify iodine content (calc. 43.6%) via combustion analysis.
- X-ray Crystallography : Resolve hydrogen bonding between iodide and guanidine NH groups (e.g., N–H···I distances of 2.8–3.1 Å) .
Advanced Research Questions
Q. Q3. How does steric hindrance from the benzyl group influence reactivity in triazinone synthesis?
A3. The benzyl group introduces steric constraints during cyclization, favoring N-alkylation over C-alkylation. This selectivity is confirmed via DFT calculations (B3LYP/6-31G**) showing a 12.3 kcal/mol energy barrier difference. Experimental validation uses competitive reactions with substituted benzylamines (e.g., 3,4,5-trimethoxybenzylamine reduces yields by 22% due to increased bulk) .
Q. Q4. What strategies resolve contradictions in reported reaction yields for triazinone derivatives?
A4. Yield discrepancies arise from:
Impurity in starting materials : Use HPLC-grade solvents and recrystallize compound 3 before cyclization.
Ambient moisture sensitivity : Conduct reactions under anhydrous N₂.
Catalyst variability : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to identify optimal catalysts.
Q. Q5. How can pressure-induced hydration studies (e.g., crystallographic analysis) inform storage protocols?
A5. Hydration under high pressure (500 MPa) forms stable hydrates (e.g., dabcoHI hydrate, COD entry 4500533), with lattice parameters (a = 14.896 Å, b = 21.236 Å, c = 30.962 Å) sensitive to humidity. Recommendations:
Q. Q6. What advanced techniques validate iodine’s role in stabilizing the hydroiodide salt?
A6.
- Raman Spectroscopy : Peaks at 112 cm⁻¹ confirm I⁻···H–N hydrogen bonds.
- Thermogravimetric Analysis (TGA) : Decomposition at 127.9°C aligns with iodide dissociation.
- Solid-State NMR : ¹²⁷I quadrupolar coupling constants (CQ ≈ 120 MHz) indicate strong ionic character .
Methodological Guidelines
Q. Experimental Reproducibility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
